molecular formula C17H20ClNO B13768607 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride CAS No. 74192-76-0

1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride

Cat. No.: B13768607
CAS No.: 74192-76-0
M. Wt: 289.8 g/mol
InChI Key: YPQSYBCPGPLLCN-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroisoquinoline.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the isoquinoline core.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.

    8-Methoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with a methoxy group at the 8-position.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group at the 2-position.

Uniqueness

1,2,3,4-Tetrahydro-8-(o-methoxyphenyl)-2-methylisoquinoline hydrochloride is unique due to the presence of both a methoxyphenyl group and a methyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for diverse applications in research and industry.

Properties

CAS No.

74192-76-0

Molecular Formula

C17H20ClNO

Molecular Weight

289.8 g/mol

IUPAC Name

8-(2-methoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-10-13-6-5-8-14(16(13)12-18)15-7-3-4-9-17(15)19-2;/h3-9H,10-12H2,1-2H3;1H

InChI Key

YPQSYBCPGPLLCN-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CCC2=C(C1)C(=CC=C2)C3=CC=CC=C3OC.[Cl-]

Origin of Product

United States

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